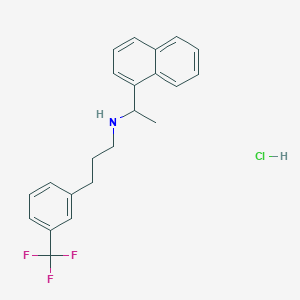

rac Cinacalcet HCl

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-(1-naphthalen-1-ylethyl)-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QANQWUQOEJZMLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cinacalcet HCl on the Calcium-Sensing Receptor (CaSR)

Preamble: The Central Role of the Calcium-Sensing Receptor (CaSR) in Mineral Homeostasis

The maintenance of extracellular calcium ([Ca²⁺]ₑ) within a narrow physiological range is paramount for numerous biological processes, from neuronal excitability to bone mineralization. The principal regulator of this delicate balance is the Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor (GPCR).[1][2] Primarily located on the surface of parathyroid chief cells, the CaSR acts as the body's calciostat.[3][4] It detects minute fluctuations in [Ca²⁺]ₑ and modulates the secretion of parathyroid hormone (PTH) accordingly.[3][4] Elevated [Ca²⁺]ₑ activates the CaSR, which in turn inhibits PTH secretion, thus promoting a reduction in blood calcium. Conversely, low [Ca²⁺]ₑ leads to CaSR inactivation and a subsequent increase in PTH secretion to restore normal calcium levels.

Pathophysiological states, such as secondary hyperparathyroidism (SHPT) common in patients with chronic kidney disease (CKD), are characterized by a dysregulated CaSR-PTH axis. This often involves a decreased expression of CaSR on hyperplastic parathyroid glands, reducing their sensitivity to calcium and leading to persistently high PTH levels. This guide provides a deep dive into the mechanism of Cinacalcet HCl, a calcimimetic agent that directly targets the CaSR to restore its sensitivity to calcium and correct the downstream hormonal and mineral imbalances.

Section 1: The Molecular Architecture of the CaSR

The CaSR functions as a homodimer, with each protomer consisting of three distinct domains:

-

A Large Extracellular Domain (ECD): This N-terminal domain contains a Venus Flytrap (VFT) module, which is the primary binding site for the endogenous agonist, Ca²⁺.[5][6]

-

A Heptahelical Transmembrane Domain (7TMD): This domain, characteristic of all GPCRs, is embedded in the cell membrane and is crucial for signal transduction.[6][7]

-

An Intracellular C-terminal Tail: This domain is involved in G-protein coupling and signaling regulation.

Activation is a complex process initiated by Ca²⁺ binding to the VFT, which induces a conformational change, closing the "flytrap." This movement is transmitted through a cysteine-rich domain to the 7TMDs, causing them to rearrange and adopt an active state capable of engaging intracellular G-proteins.[7]

Section 2: Cinacalcet as a Positive Allosteric Modulator (PAM)

Cinacalcet is the first-in-class calcimimetic agent, a term that describes its function of mimicking the effect of extracellular calcium on the CaSR.[8][9][10] Critically, it does not act as a direct agonist at the orthosteric Ca²⁺ binding site. Instead, Cinacalcet functions as a Positive Allosteric Modulator (PAM) .[5][11][12][13][14]

Allosteric modulators bind to a site on the receptor that is topographically distinct from the endogenous agonist's binding site.[13][14] Cryo-electron microscopy studies have revealed that Cinacalcet binds within a pocket formed by the transmembrane helices of the 7TMD.[5][7][11] By binding to this allosteric site, Cinacalcet stabilizes an active conformation of the receptor.[14][15] This stabilization does not activate the receptor on its own but significantly increases the receptor's sensitivity to its natural agonist, Ca²⁺.[8][9][14] The practical consequence is that in the presence of Cinacalcet, a lower concentration of extracellular calcium is required to activate the CaSR and elicit a downstream response.[16] This "leftward shift" in the calcium concentration-response curve is the hallmark of a PAM and the core of Cinacalcet's therapeutic action.[13][16]

Logical Framework of Cinacalcet's Action

The following diagram illustrates the sequential cause-and-effect relationship of Cinacalcet's mechanism.

Caption: Logical flow of Cinacalcet's mechanism of action.

Section 3: Downstream Signaling Cascades Modulated by Cinacalcet

By enhancing CaSR activation, Cinacalcet potentiates the receptor's coupling to multiple intracellular G-protein signaling pathways.[5] The two predominant pathways in parathyroid cells are mediated by Gαq/11 and Gαi/o.[2][17][18]

-

The Gαq/11-PLC-IP₃ Pathway: Activation of Gαq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2][17][18] IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca²⁺]ᵢ).[2][18][19] This transient spike in [Ca²⁺]ᵢ is a potent inhibitory signal for the synthesis and exocytosis of PTH-containing vesicles.

-

The Gαi/o-Adenylate Cyclase Pathway: Concurrently, CaSR activation of Gαi/o inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][17] Lower cAMP levels further contribute to the suppression of PTH secretion.

-

MAPK/ERK Pathway: CaSR activation has also been shown to stimulate the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), part of the mitogen-activated protein kinase (MAPK) pathway, which can influence longer-term effects like gene transcription and cell proliferation.[5][20]

CaSR Downstream Signaling Diagram

The diagram below outlines the primary signaling cascades initiated by the activation of the CaSR, which are allosterically enhanced by Cinacalcet.

Caption: Key signaling pathways downstream of CaSR activation.

Section 4: Quantifying the Action of Cinacalcet: Experimental Protocols

The characterization of a PAM like Cinacalcet requires specific functional assays to quantify its effect on receptor sensitivity. Below are protocols for key experiments that form the basis of our understanding of its mechanism.

Intracellular Calcium Mobilization Assay

This assay directly measures the functional consequence of Gαq/11 activation. The objective is to demonstrate that Cinacalcet shifts the Ca²⁺ concentration-response curve to the left.

Principle: HEK293 cells stably expressing the human CaSR are loaded with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM). Upon Gαq/11 activation and subsequent IP₃-mediated release of Ca²⁺ from the ER, the indicator binds to free Ca²⁺, resulting in a quantifiable increase in fluorescence intensity.

Detailed Protocol:

-

Cell Culture: Culture HEK293 cells stably transfected with the human CaSR gene (HEK-CaSR) in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO₂ incubator.

-

Plating: Seed cells into black-walled, clear-bottom 96-well microplates at a density that ensures a confluent monolayer on the day of the assay. Allow cells to adhere for 24 hours.

-

Dye Loading: Aspirate the culture medium. Wash cells once with Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4). Add 100 µL of Assay Buffer containing 4 µM Fluo-4 AM and 2.5 mM probenecid (to prevent dye extrusion). Incubate for 60 minutes at 37°C.

-

Washing: Aspirate the dye solution and wash the cells twice with Assay Buffer to remove extracellular dye. Leave 100 µL of buffer in each well.

-

Compound Addition: Prepare serial dilutions of Cinacalcet HCl in Assay Buffer. Add a fixed concentration of Cinacalcet (or vehicle control) to the appropriate wells. A typical pre-incubation time is 20 minutes at room temperature.[20]

-

Stimulation & Measurement: Use a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR, FlexStation). Set the reader to excite at ~494 nm and measure emission at ~516 nm.

-

Establish a baseline fluorescence reading for 10-20 seconds.

-

Inject a range of concentrations of the agonist (CaCl₂) into the wells.

-

Immediately begin kinetic measurement of fluorescence intensity for 2-3 minutes.

-

-

Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline. Plot the response against the logarithm of the CaCl₂ concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response). Compare the EC₅₀ values obtained in the presence and absence of Cinacalcet to quantify the leftward shift.

Workflow: Intracellular Calcium Mobilization Assay

Caption: Workflow for assessing Cinacalcet's PAM activity.

Parathyroid Hormone (PTH) Secretion Assay

This assay provides a more direct, physiologically relevant measure of Cinacalcet's inhibitory action.

Principle: Primary parathyroid cells or cryopreserved human parathyroid cells are incubated with varying concentrations of Ca²⁺ in the presence or absence of Cinacalcet. The amount of PTH secreted into the supernatant is then quantified using a specific immunoassay.

Detailed Protocol:

-

Cell Preparation: Isolate parathyroid cells from tissue via collagenase digestion or use commercially available cryopreserved human parathyroid cells.

-

Incubation: Resuspend cells in a low-calcium (e.g., 0.5 mM) buffer. Aliquot cells into tubes containing varying concentrations of extracellular Ca²⁺ (e.g., 0.5 mM to 3.0 mM) with either a fixed concentration of Cinacalcet or vehicle.

-

Secretion: Incubate the tubes at 37°C for a defined period (e.g., 60-120 minutes) to allow for PTH secretion.

-

Sample Collection: Pellet the cells by centrifugation. Carefully collect the supernatant, which contains the secreted PTH.

-

PTH Quantification: Measure the concentration of PTH in the supernatant using a sensitive and specific immunoassay, such as a second-generation "intact" PTH (iPTH) or third-generation "whole" PTH (wPTH) ELISA or chemiluminescent assay.[16][21]

-

Data Analysis: Plot the measured PTH concentration against the extracellular Ca²⁺ concentration for both the Cinacalcet-treated and vehicle-treated groups. This will demonstrate that Cinacalcet lowers the concentration of Ca²⁺ required to suppress PTH secretion.

Section 5: Physiological and Clinical Consequences

The allosteric modulation of the CaSR by Cinacalcet translates into significant and clinically beneficial systemic effects.[13]

Impact on Serum Biomarkers

By increasing the sensitivity of the parathyroid glands to calcium, Cinacalcet effectively resets the CaSR-PTH feedback loop.[16][19] This leads to a rapid and sustained decrease in plasma PTH levels.[8][22] The reduction in PTH has cascading effects on mineral metabolism:

-

Serum Calcium: Lower PTH reduces calcium resorption from bone and decreases renal calcium reabsorption, resulting in a decrease in serum calcium concentrations.[19][23]

-

Serum Phosphorus: The effect on phosphorus is also significant. Reduced PTH levels lead to a decrease in phosphorus release from bone and an increase in its renal excretion. Clinical studies consistently show that Cinacalcet treatment leads to a reduction in serum phosphorus levels.[23][24]

| Parameter | Typical Change with Cinacalcet | Rationale |

| Parathyroid Hormone (PTH) | ↓ 35-55%[24] | Direct effect of increased CaSR sensitivity in the parathyroid gland. |

| Serum Calcium | ↓ 7-12%[24] | Reduced PTH-mediated bone resorption and renal reabsorption. |

| Serum Phosphorus | ↓ 9-15% | Reduced PTH-mediated bone resorption and increased renal excretion. |

| Calcium-Phosphorus Product | ↓ ~15%[24] | Combined effect of lowering both calcium and phosphorus. |

Therapeutic Applications

This mechanism of action makes Cinacalcet a cornerstone therapy for:

-

Secondary Hyperparathyroidism (SHPT) in CKD Patients: It effectively controls the excessive PTH secretion that drives renal osteodystrophy and contributes to cardiovascular calcification in dialysis patients.[8][19]

-

Hypercalcemia in Parathyroid Carcinoma: In this condition, where PTH is secreted uncontrollably, Cinacalcet can lower PTH and, consequently, life-threateningly high serum calcium levels.[8][9][19]

-

Primary Hyperparathyroidism: For patients who are not surgical candidates, Cinacalcet can be used to manage hypercalcemia.[19][25]

Conclusion

Cinacalcet HCl represents a triumph of rational drug design, targeting a specific molecular defect in the CaSR signaling pathway. Its mechanism as a positive allosteric modulator is a sophisticated approach that does not replace the endogenous ligand but rather enhances the receptor's natural sensing ability. By binding to the 7TMD and stabilizing an active receptor conformation, Cinacalcet increases the CaSR's sensitivity to extracellular calcium. This potentiation of the Gq/11 and Gi/o signaling pathways in the parathyroid gland leads to a profound and clinically meaningful reduction in PTH, serum calcium, and serum phosphorus. The experimental protocols detailed herein provide the foundational tools for researchers to probe this mechanism and develop the next generation of allosteric modulators for GPCRs.

References

-

Cinacalcet corrects biased allosteric modulation of CaSR by AHH autoantibody - PMC. (2019). JCI Insight. [Link]

-

Shrestha, E., & Sridhar, S. (2023). Cinacalcet. In StatPearls. StatPearls Publishing. [Link]

-

Cinacalcet corrects biased allosteric modulation of CaSR by AHH autoantibody. (2019). PubMed. [Link]

-

Role of the calcium-sensing receptor in parathyroid gland physiology. (2004). PubMed. [Link]

-

Yarahmadi, M., & Moonesan, M. R. (2024). The impact of cinacalcet on the serum phosphorus, calcium and PTH levels in dialysis patients; a systematic review and meta-analysis. Journal of Renal Injury Prevention. [Link]

-

Clinical pharmacokinetic and pharmacodynamic profile of cinacalcet hydrochloride. (2009). PubMed. [Link]

-

Cinacalcet hydrochloride. (2004). PubMed. [Link]

-

Brown, E. M. (2004). Role of the calcium-sensing receptor in parathyroid gland physiology. American Journal of Physiology-Renal Physiology. [Link]

-

What is the mechanism of Cinacalcet Hydrochloride? (2024). Patsnap Synapse. [Link]

-

Calcium-sensing receptor. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

-

The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications. (2024). PubMed Central. [Link]

-

Calcium-sensing receptor: Significance and symbolism. (2025). Dr. Oracle. [Link]

-

Cinacalcet dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape. [Link]

-

[Pharmacological characteristics of drugs targeted on calcium-sensing receptor.-properties of cinacalcet hydrochloride as allosteric modulator]. (2008). PubMed. [Link]

-

Wyatt, R., & Gorvin, C. M. (2023). OR03-05 Cinacalcet Acts As A Spatially Biased Allosteric Modulator To Enhance CaSR Signaling From Endosomal Membranes. Journal of the Endocrine Society. [Link]

-

Can cinacalcet (calcimimetic agent) increase serum phosphorus levels? (2025). Dr. Oracle. [Link]

-

Structural insights into the activation of human calcium-sensing receptor. (2021). PubMed Central. [Link]

-

Bräuner-Osborne, H., et al. (2007). Allosteric Modulation of the Calcium-Sensing Receptor. Current Neuropharmacology. [Link]

-

Cinacalcet reduces plasma intact parathyroid hormone, serum phosphate and calcium levels in patients with secondary hyperparathyroidism irrespective of its severity. (2011). PubMed. [Link]

-

Torregrosa, J. V., et al. (2016). Pharmacodynamics of Cinacalcet Over 48 Hours in Patients With Controlled Secondary Hyperparathyroidism: Useful Data in Clinical Practice. The Journal of Clinical Endocrinology & Metabolism. [Link]

-

Pharmacology of Cinacalcet (Sensipar); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025). YouTube. [Link]

-

Cunningham, J., et al. (2005). Cinacalcet Reduces the Set Point of the PTH-Calcium Curve. Journal of the American Society of Nephrology. [Link]

-

Repurposing calcium-sensing receptor agonist cinacalcet for treatment of CFTR-mediated secretory diarrheas. (2021). JCI Insight. [Link]

-

Structural basis for activation and allosteric modulation of full-length calcium-sensing receptor. (2021). PubMed Central. [Link]

-

Pharmacodynamic Modeling of Cinacalcet in Secondary Hyperparathyroidism: Efficacy and Influencing Factors Analysis. (2025). Journal of the Endocrine Society. [Link]

-

Structural insights into the activation of human calcium- sensing receptor. (2021). eLife. [Link]

-

The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport. (2018). Wiley Online Library. [Link]

-

Molecular regulation of calcium-sensing receptor (CaSR)-mediated signaling. (2019). PubMed Central. [Link]

-

Intact parathyroid hormone and whole parathyroid hormone assay results disagree in hemodialysis patients under cinacalcet hydrochloride therapy. (2025). ResearchGate. [Link]

-

Leach, K., et al. (2013). Positive and Negative Allosteric Modulators Promote Biased Signaling at the Calcium-Sensing Receptor. Endocrinology. [Link]

-

Structural conformation of the CaSR. (n.d.). ResearchGate. [Link]

-

Illuminating the allosteric modulation of the calcium-sensing receptor. (2020). PNAS. [Link]

-

Allosteric modulation and G-protein selectivity of the Ca2+-sensing receptor. (2022). PubMed Central. [Link]

-

Positive Allosteric Modulation of the Calcium-sensing Receptor by Physiological Concentrations of Glucose. (2013). The Journal of Biological Chemistry. [Link]

-

Cavalier, E., et al. (2017). Clinical Guidelines and PTH Measurement: Does Assay Generation Matter? Endocrine Reviews. [Link]

-

Response of secondary hyperparathyroidism to cinacalcet depends on parathyroid size. (2009). Karger Publishers. [Link]

-

Peacock, M., et al. (2009). Cinacalcet Reduces Serum Calcium Concentrations in Patients with Intractable Primary Hyperparathyroidism. The Journal of Clinical Endocrinology & Metabolism. [Link]

-

Approaches for Probing Allosteric Interactions at 7 Transmembrane Spanning Receptors. (2014). PubMed Central. [Link]

-

Mechanistic analysis for time-dependent effects of cinacalcet on serum calcium, phosphorus, and parathyroid hormone levels in 5/6 nephrectomized rats. (2014). International Journal of Nephrology. [Link]

-

Parathyroid hormone change after cinacalcet initiation and one-year clinical outcome risk: a retrospective cohort study. (2015). BMC Nephrology. [Link]

Sources

- 1. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]

- 2. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of the calcium-sensing receptor in parathyroid gland physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Cinacalcet corrects biased allosteric modulation of CaSR by AHH autoantibody - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural basis for activation and allosteric modulation of full-length calcium-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cinacalcet hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Cinacalcet Hydrochloride? [synapse.patsnap.com]

- 10. youtube.com [youtube.com]

- 11. Cinacalcet corrects biased allosteric modulation of CaSR by AHH autoantibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Pharmacological characteristics of drugs targeted on calcium-sensing receptor.-properties of cinacalcet hydrochloride as allosteric modulator] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Allosteric Modulation of the Calcium-Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scbt.com [scbt.com]

- 15. elifesciences.org [elifesciences.org]

- 16. Cinacalcet Reduces the Set Point of the PTH-Calcium Curve - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Molecular regulation of calcium‐sensing receptor (CaSR)‐mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. academic.oup.com [academic.oup.com]

- 22. academic.oup.com [academic.oup.com]

- 23. The impact of cinacalcet on the serum phosphorus, calcium and PTH levels in dialysis patients; a systematic review and meta-analysis [journalrip.com]

- 24. Cinacalcet reduces plasma intact parathyroid hormone, serum phosphate and calcium levels in patients with secondary hyperparathyroidism irrespective of its severity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Cinacalcet Reduces Serum Calcium Concentrations in Patients with Intractable Primary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and characterization of racemic Cinacalcet HCl

An In-Depth Technical Guide to the Synthesis and Characterization of Racemic Cinacalcet HCl

Abstract

Cinacalcet HCl is a calcimimetic agent that acts as an allosteric modulator of the calcium-sensing receptor (CaSR), primarily used for treating secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma.[1][2] While the therapeutically active form is the (R)-enantiomer, understanding the synthesis of the racemic mixture is a fundamental exercise in medicinal chemistry and process development. This guide provides a detailed exploration of a common synthetic pathway to racemic Cinacalcet HCl, focusing on the underlying chemical principles, step-by-step experimental protocols, and comprehensive characterization techniques required to validate the final compound.

Introduction to Cinacalcet

Cinacalcet, with the IUPAC name N-[(1R)-1-(naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride, is a second-generation calcimimetic.[1][3] It enhances the sensitivity of the CaSR to extracellular calcium ions, thereby reducing the secretion of parathyroid hormone (PTH).[1][4] The molecule consists of a chiral secondary amine core linking a naphthalene moiety and a trifluoromethyl-substituted phenylpropyl group.

Physicochemical Properties:

-

Molecular Formula: C₂₂H₂₂F₃N·HCl[1]

-

Molecular Weight: 393.87 g/mol (HCl salt)[1]

-

Appearance: White to off-white crystalline solid[1]

-

Solubility: Soluble in methanol and ethanol, slightly soluble in water[1]

This guide will focus on the synthesis of the racemic base, N-(1-(naphthalen-1-yl)ethyl)-3-[3-(trifluoromethyl)phenyl]propan-1-amine, followed by its conversion to the hydrochloride salt.

Synthesis of Racemic Cinacalcet HCl: A Reductive Amination Approach

One of the most robust and widely employed strategies for synthesizing secondary amines like Cinacalcet is reductive amination. This method involves the reaction of an aldehyde with a primary amine to form an imine intermediate, which is then reduced in situ to the target amine. This approach is favored for its efficiency and the relative mildness of the reaction conditions.

The overall synthetic strategy is depicted below. It involves the preparation of two key intermediates: 3-[3-(trifluoromethyl)phenyl]propionaldehyde (III) and racemic 1-(1-naphthyl)ethylamine (V) , which are then coupled.

Synthesis of Key Intermediates

A. Preparation of 3-[3-(Trifluoromethyl)phenyl]propionaldehyde (III)

The synthesis of this aldehyde component begins with 3-(trifluoromethyl)cinnamic acid.

Protocol 1: Synthesis of 3-(3-Trifluoromethylphenyl)propionic Acid (II)

-

Reaction Setup: To a solution of 3-(trifluoromethyl)cinnamic acid (50.0 g) in methanol (250 mL) in a hydrogenation vessel, add 5% Palladium on Carbon (Pd/C) or Raney Nickel (7.5 g).[5][6]

-

Hydrogenation: Pressurize the vessel with hydrogen gas to 4-5 kg/cm ² and stir the mixture at room temperature (25-30°C) for approximately 12-14 hours, or until hydrogen uptake ceases.[6]

-

Causality: The Pd/C catalyst is highly effective for the hydrogenation of the alkene double bond without affecting the aromatic ring or the trifluoromethyl group under these mild conditions.

-

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.[5]

-

Isolation: Concentrate the filtrate under reduced pressure to yield 3-(3-trifluoromethylphenyl)propionic acid as an oil or solid, which can be used directly in the next step.[6]

Protocol 2: Synthesis of 3-[3-(Trifluoromethyl)phenyl]propan-1-ol

-

Reaction Setup: Dissolve the crude 3-(3-trifluoromethylphenyl)propionic acid (approx. 0.22 mol) in anhydrous tetrahydrofuran (THF, 500 mL).

-

Reduction: Carefully add sodium borohydride (NaBH₄, 49.0 g) to the solution at room temperature. Heat the mixture to reflux, then add methanol (500 mL) dropwise over 4 hours.[2] Continue refluxing for another 5 hours.

-

Causality: While NaBH₄ alone is generally not strong enough to reduce carboxylic acids, the in-situ generation of borane esters with methanol enhances its reducing power, making it a safer alternative to reagents like LiAlH₄.

-

-

Work-up: Cool the reaction mixture, remove the solvent via distillation, and add water (500 mL). Adjust the pH to ~5 with concentrated HCl.[2]

-

Isolation: Extract the product with ethyl acetate (2 x 250 mL), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain the alcohol.

Protocol 3: Synthesis of 3-[3-(Trifluoromethyl)phenyl]propionaldehyde (III)

-

Reaction Setup: Dissolve the 3-[3-(trifluoromethyl)phenyl]propan-1-ol (approx. 0.2 mol) in dichloromethane (DCM, 400 mL).

-

Oxidation: Add pyridinium chlorochromate (PCC) or a similar mild oxidizing agent portion-wise at room temperature. Stir for 2-3 hours.

-

Causality: A mild oxidizing agent like PCC is crucial to prevent over-oxidation of the primary alcohol to a carboxylic acid. It selectively stops at the aldehyde stage.

-

-

Work-up: Dilute the mixture with diethyl ether and filter through a plug of silica gel to remove chromium salts.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the desired aldehyde (III). This intermediate is often used immediately due to its potential for instability.

B. Preparation of Racemic 1-(1-Naphthyl)ethylamine (V)

This key amine is synthesized from 1-acetylnaphthalene.

Protocol 4: Synthesis of Racemic 1-(1-Naphthyl)ethylamine (V)

-

Reaction Setup: In a reaction vessel, combine 1-acetylnaphthalene (IV) with a suitable solvent like methanol.

-

Reductive Amination: Add ammonium acetate and sodium cyanoborohydride (NaBH₃CN). Stir the reaction at room temperature.

-

Causality: This is a direct reductive amination where ammonia (from ammonium acetate) reacts with the ketone to form an imine, which is immediately reduced by the mild and selective reducing agent, sodium cyanoborohydride.

-

-

Work-up: Quench the reaction with water and adjust the pH to be basic with NaOH solution.

-

Isolation: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the racemic amine (V).

Final Coupling and Salt Formation

With both key fragments in hand, the final step is their coupling via a second reductive amination reaction.

Protocol 5: Synthesis of Racemic Cinacalcet and its HCl Salt

-

Reaction Setup: Dissolve racemic 1-(1-naphthyl)ethylamine (V) (1.0 eq) and 3-[3-(trifluoromethyl)phenyl]propionaldehyde (III) (1.0 eq) in methanol or another suitable solvent.[4]

-

Reductive Amination: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture at room temperature.[4] Stir for 12-24 hours.

-

Causality: Sodium triacetoxyborohydride is a particularly mild and selective reducing agent for imines, well-suited for this transformation. It is less sensitive to moisture than sodium cyanoborohydride and does not generate toxic cyanide byproducts.

-

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Isolation of Free Base: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude racemic Cinacalcet free base (VI). The crude product can be purified by column chromatography if necessary.

-

HCl Salt Formation: Dissolve the purified free base (3.0 g) in a suitable solvent like methyl tert-butyl ether (MTBE, 15 mL).[2] Add concentrated HCl (approx. 2 eq) dropwise while stirring.[2]

-

Crystallization: Stir for 15-30 minutes. The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold MTBE, and dry under vacuum to yield racemic Cinacalcet HCl. Recrystallization from a solvent system like acetonitrile/water can be performed for further purification.[2]

Characterization of Racemic Cinacalcet HCl

Thorough characterization is essential to confirm the structure, identity, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Analysis

A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed information about the molecular structure. The spectra for Cinacalcet HCl will show characteristic signals for the naphthyl, trifluoromethylphenyl, and ethyl-propyl linker protons and carbons.

| ¹H NMR Data (DMSO-d₆) | ¹³C NMR Data (DMSO-d₆) |

| Chemical Shift (δ, ppm) | Assignment |

| ~8.2-7.4 | Aromatic (Naphthyl & Phenyl) |

| ~5.3-5.5 | CH (Naphthyl-CH-CH₃) |

| ~2.7-3.0 | CH₂ (N-CH₂) |

| ~2.0-2.2 | CH₂ (central CH₂) |

| ~1.6-1.8 | CH₃ (ethyl) |

| Table 1: Expected NMR Spectral Data for Cinacalcet HCl. Data synthesized from literature values.[2] |

B. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the presence of key functional groups.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3200-2700 | N-H⁺ stretch (secondary ammonium salt) |

| 3100-3000 | Aromatic C-H stretch |

| 2980-2850 | Aliphatic C-H stretch |

| ~1600, ~1450 | Aromatic C=C bending |

| 1350-1100 | C-F stretch (strong, characteristic of CF₃) |

| Table 2: Key IR Absorptions for Cinacalcet HCl.[4][7] |

C. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI-MS), the free base will typically be observed as the protonated molecular ion.

-

Expected [M+H]⁺ for Cinacalcet free base (C₂₂H₂₂F₃N): 358.17 m/z[2]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) RP-HPLC is the primary method for assessing the purity of Cinacalcet HCl and quantifying any process-related impurities or degradation products.[3][8]

| Parameter | Typical Condition |

| Column | C18 or C8, e.g., X-Terra Symmetry C18 (4.6 x 150mm; 5 μm)[8] |

| Mobile Phase | A mixture of an aqueous buffer (e.g., Phosphate buffer pH 3.0) and Acetonitrile in a gradient or isocratic mode.[8] A common ratio is 40:60 (v/v) Buffer:Acetonitrile.[8] |

| Flow Rate | 0.9 - 1.0 mL/min[8][9] |

| Detection | UV at 282 nm or 223 nm[8][9] |

| Retention Time | Dependent on exact conditions, but typically in the range of 2.8 - 4.5 minutes.[8][9] |

| Table 3: Representative RP-HPLC Method Parameters for Cinacalcet HCl Analysis. |

The developed HPLC method must be validated according to ICH guidelines for linearity, accuracy, precision, and specificity to ensure it is a self-validating system for quality control.[3][8]

Conclusion

The synthesis of racemic Cinacalcet HCl via a reductive amination pathway is a logical and efficient process that relies on fundamental organic chemistry principles. The success of the synthesis is contingent upon careful control of reaction conditions, particularly during the oxidation and reduction steps, to maximize yield and minimize impurity formation. The subsequent characterization using a suite of analytical techniques—NMR, IR, MS, and HPLC—provides a self-validating system to confirm the identity and purity of the final active pharmaceutical ingredient. This guide offers a comprehensive framework for researchers and drug development professionals engaged in the synthesis and analysis of this important therapeutic agent.

References

-

Development and Validation of Stability Indicative Analysis for Cinacalcet Hydrochloride and Stress Study. (n.d.). International Journal of Pharmaceutical Research and Applications. [Link]

-

Ahsaana Hamsa, et al. (n.d.). Analytical Profile of Cinacalcet Hydrochloride: A Review. PharmaInfo. [Link]

-

V.R. Gupta, et al. (2020). Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Cinacalcet Hydrochloride in Bulk and Tablet Dosage Forms. Research Journal of Pharmacy and Technology. [Link]

-

Spectrophotometric determination of cinacalcet hydrochloride in bulk. (n.d.). SciSpace. [Link]

-

Analytical Quality by Design Based Systematic Development and Optimization of a Sensitive Bioanalytical Method for Estimation Cinacalcet HCl in Rabbit Serum. (2022). National Institutes of Health (NIH). [Link]

- Process for the preparation of cinacalcet hydrochloride. (2008).

- Synthesis method of cinacalcet. (2015).

-

Synthesis process of cinacalcet hydrochloride. (2015). ResearchGate. [Link]

-

A novel asymmetric synthesis of cinacalcet hydrochloride. (2012). National Institutes of Health (NIH). [Link]

-

A process for the preparation of (R)-N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl) propan-1-amine hydrochloride. (2019). Technical Disclosure Commons. [Link]

-

Enantioselective synthesis of hyperparathyroidism agent Cinacalcet hydrochloride. (n.d.). NISCAIR Online Periodicals Repository. [Link]

-

A novel asymmetric synthesis of cinacalcet hydrochloride. (2012). Beilstein Journal of Organic Chemistry. [Link]

-

PROCESS FOR THE PREPARATION OF CINACALCET BASE. (2007). European Patent Office. [Link]

- Method For The Preparation Of Cinacalcet And Intermediates And Impurities Thereof. (2011).

-

A novel asymmetric synthesis of cinacalcet hydrochloride. (2012). Beilstein Journals. [Link]

-

Liquid chromatographic separation, determination and ESI-MS/MS, FT-IR and NMR characterization of the forced degradation products of cinacalcet. (2014). ResearchGate. [Link]

-

(R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl) phenyl)propan-1-amine N-oxide. (n.d.). IndiaMART. [Link]

-

N-(1-naphthalen-1-ylethyl)-3-[3-(trifluoromethyl)phenyl]propan-1-amine. (n.d.). PubChem. [Link]

-

FT-IR spectra of (A) CIN, (B) DP-III, (C) DP-II and (D) DP-I. (2014). ResearchGate. [Link]

-

(S)-N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine. (n.d.). PubChem. [Link]

Sources

- 1. pharmainfo.in [pharmainfo.in]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. bhu.ac.in [bhu.ac.in]

- 4. op.niscpr.res.in [op.niscpr.res.in]

- 5. A novel asymmetric synthesis of cinacalcet hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tdcommons.org [tdcommons.org]

- 7. researchgate.net [researchgate.net]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. Analytical Quality by Design Based Systematic Development and Optimization of a Sensitive Bioanalytical Method for Estimation Cinacalcet HCl in Rabbit Serum - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of rac-Cinacalcet HCl in Animal Models

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinacalcet HCl, a calcimimetic agent, represents a significant therapeutic advance in the management of hyperparathyroidism.[1][2] It is clinically indicated for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease (CKD) on dialysis and for managing hypercalcemia in patients with parathyroid carcinoma.[1][3] Cinacalcet functions as an allosteric modulator of the calcium-sensing receptor (CaSR), increasing its sensitivity to extracellular calcium.[3][4] This action effectively reduces the synthesis and secretion of parathyroid hormone (PTH), a key regulator of calcium homeostasis.[1][5]

The preclinical evaluation of rac-Cinacalcet HCl in various animal models is a cornerstone of its development, providing essential data on its absorption, distribution, metabolism, and excretion (ADME), as well as its therapeutic effects and safety profile. These studies are critical for understanding the dose-response relationship, predicting human pharmacokinetics (PK), and establishing effective and safe dosing regimens for clinical trials. This guide offers a detailed examination of the PK and pharmacodynamic (PD) properties of rac-Cinacalcet HCl in key animal models, providing field-proven insights and comprehensive protocols for researchers in drug development.

Mechanism of Action: Allosteric Modulation of the Calcium-Sensing Receptor

Cinacalcet's therapeutic effect is mediated through its interaction with the Calcium-Sensing Receptor (CaSR), a G protein-coupled receptor (GPCR) predominantly expressed on the chief cells of the parathyroid gland.[1]

Causality of Action: Unlike endogenous calcium which directly activates the CaSR, Cinacalcet binds to an allosteric site within the receptor's transmembrane domain.[4] This binding event induces a conformational change that enhances the receptor's sensitivity to extracellular calcium ions.[4][6] Consequently, the CaSR is activated at lower calcium concentrations than would normally be required.[4]

This heightened sensitivity triggers downstream intracellular signaling cascades. The activated CaSR couples with Gαq/11 and Gαi/o proteins.[1][6] Activation of the Gαq/11 pathway stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium, which in turn inhibits the synthesis and secretion of PTH.[1][7] The Gαi/o pathway activation leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels, which further contributes to the suppression of PTH secretion.[6][7] This dual-pathway modulation makes Cinacalcet a potent agent for controlling hyperparathyroidism.[6]

Caption: Cinacalcet's Mechanism of Action on the Parathyroid Cell.

Pharmacokinetics (PK) in Animal Models

Understanding the ADME profile of Cinacalcet in animal models is crucial for dose selection and extrapolation to human studies. Studies have been conducted in mice, rats, and dogs, providing a comparative view of its disposition.

Absorption: Following oral administration, Cinacalcet is well absorbed.[8][9] Peak plasma concentrations (Tmax) are typically observed within 2 to 6 hours in most species.[1] A noteworthy characteristic is the significant food effect; administration with a high-fat meal can increase the Cmax and area under the curve (AUC) by 68% to 82% in humans, a factor that should be controlled for in non-clinical studies to ensure consistent exposure.[1][10] While oral bioavailability is relatively low in rats (<10%) and humans (20-25%) due to first-pass metabolism, it is higher in monkeys.[2][8][9]

Distribution: Cinacalcet is extensively distributed throughout the body, indicated by a large apparent volume of distribution (approximately 1000 L in humans).[1] It is highly bound to plasma proteins (93% to 97%).[1] Tissue distribution studies in rats show that Cinacalcet-derived radioactivity is widely distributed, with no significant accumulation in any particular tissue.[9]

Metabolism: Metabolism is the primary route of elimination for Cinacalcet. It undergoes extensive metabolism in the liver via multiple cytochrome P450 enzymes, primarily CYP3A4, CYP2D6, and CYP1A2.[1][11] The main metabolic pathways include N-dealkylation and oxidation of the naphthalene ring.[2]

Excretion: Metabolites are excreted through both renal and fecal routes.[9] In all animal models studied, radioactivity was rapidly excreted.[9] Less than 1% of the parent drug is excreted unchanged in the urine.[11] The terminal half-life is approximately 30 to 40 hours in humans, while it is shorter in animals, ranging from 2 to 9 hours.[1][8]

Table 1: Comparative Pharmacokinetic Parameters of Cinacalcet in Animal Models

| Parameter | Rat | Dog | Human (for reference) |

|---|---|---|---|

| Dose (Oral) | 10 mg/kg | ~0.5 mg/kg | 30 - 180 mg |

| Tmax (hours) | ~1.0 | ~3.0 | 2 - 6[1] |

| Cmax (ng/mL) | 160 ± 56 | Not Reported | Dose-dependent |

| AUC (ng·h/mL) | 949 ± 257 | Not Reported | Dose-dependent |

| Half-life (t½, hours) | ~3.6 | Not Reported | 30 - 40[1] |

| Oral Bioavailability | <10%[8] | Not Reported | 20 - 25%[2][11] |

| Protein Binding | Not Reported | Not Reported | ~93 - 97%[1] |

Data for rats from a single 10 mg/kg oral dose. Data for dogs from a single ~0.5 mg/kg oral dose. Human data is provided for comparative context.

Pharmacodynamics (PD) in Animal Models

The primary pharmacodynamic effect of Cinacalcet is the reduction of circulating PTH levels, which subsequently leads to a decrease in serum calcium concentrations.

Key PD Endpoints:

-

Serum Parathyroid Hormone (PTH): The most direct measure of Cinacalcet's activity. A dose-dependent suppression of PTH is consistently observed across animal models.[8][12] In 5/6 nephrectomized (Nx) rats, a model for secondary hyperparathyroidism, daily oral administration of Cinacalcet (10 mg/kg) for 12 days reduced PTH levels by over 45%.[13]

-

Serum Calcium (Ca²⁺): The reduction in PTH leads to decreased bone resorption and renal calcium reabsorption, resulting in lower serum calcium levels. In healthy dogs, a single oral dose of ~0.5 mg/kg resulted in a significant decrease in ionized calcium at 3 hours post-dose.[14][15] Similarly, in 5/6 Nx rats, Cinacalcet caused a time-dependent decrease in serum calcium, reaching its lowest point (a 20% decrease) at 8 hours post-dose.[13]

PK/PD Relationship: The time course of PTH and calcium reduction closely follows the plasma concentration profile of Cinacalcet. In rats, the nadir for both PTH and serum calcium occurs around 8 hours post-dose, after which levels begin to return towards baseline as the drug is cleared.[13] This tight coupling between exposure and response is fundamental for designing dosing regimens that maintain efficacy while minimizing the risk of hypocalcemia. Long-term studies in Nx rats have also shown that Cinacalcet can prevent and even reverse parathyroid gland hyperplasia, demonstrating a disease-modifying effect.[8][16]

Table 2: Summary of In Vivo Pharmacodynamic Effects of Cinacalcet in Rat Models

| Animal Model | Dosing Regimen (Oral) | Key Findings | Reference |

|---|---|---|---|

| Normal Rats | 1 to 36 mg/kg | Dose-dependent suppression of serum PTH and blood ionized Ca²⁺. ED₅₀ for PTH reduction was ~3 mg/kg. | [8][12] |

| 5/6 Nephrectomized (Nx) Rats | 10 mg/kg/day for 13 days | PTH decreased by >45%. Serum Ca²⁺ reached a nadir at 8 hours post-dose (20% decrease). | [13] |

| 5/6 Nephrectomized (Nx) Rats | 10 mg/kg/day for 6 weeks | Reduced serum PTH from ~258 pg/mL to 53 pg/mL. Effect was reversible upon drug withdrawal. |[16] |

Experimental Protocols: A Self-Validating System

Conducting a successful PK/PD study requires meticulous planning and execution. The following protocol outlines a standard workflow for evaluating rac-Cinacalcet HCl in a rat model, designed to ensure data integrity and reproducibility.

Rationale for Experimental Choices:

-

Animal Model: The Sprague-Dawley rat is commonly used due to its well-characterized physiology and the availability of validated disease models, such as the 5/6 nephrectomy model of CKD.[13]

-

Dosing Route: Oral gavage is chosen to mimic the clinical route of administration and allows for precise dose delivery.[17]

-

Blood Sampling: A sparse sampling or serial bleeding schedule is designed to capture the key phases of the PK profile: absorption (early time points), peak concentration (Tmax), and elimination (later time points), while adhering to animal welfare guidelines on maximum blood withdrawal volumes.[18][19][20]

-

Bioanalysis: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying Cinacalcet in plasma due to its high sensitivity and selectivity.[21][22][23] An enzyme-linked immunosorbent assay (ELISA) is a reliable method for measuring rat PTH concentrations.[5][24][25]

Typical PK/PD Study Workflow in Rats

Caption: Experimental Workflow for a Rat PK/PD Study.

Step-by-Step Protocol

A. Animal Preparation and Dosing

-

Acclimatization: House male Sprague-Dawley rats (250-300g) for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

-

Fasting: Fast animals overnight (approximately 12-16 hours) prior to dosing to reduce variability in drug absorption. Water remains available.

-

Formulation: Prepare a homogenous suspension of rac-Cinacalcet HCl in a suitable vehicle, such as 0.5% hydroxypropyl methylcellulose (HPMC) in water. The concentration should be calculated to deliver the target dose (e.g., 10 mg/kg) in an appropriate volume (e.g., 5-10 mL/kg).[17]

-

Administration: Accurately weigh each animal. Administer the formulation via oral gavage using a suitable gavage needle. Record the exact time of dosing.

B. Blood Sample Collection

-

Schedule: Collect blood samples (approx. 200-300 µL per time point) at pre-determined intervals. A typical schedule would be: pre-dose (0 h), and 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Technique: Use a minimally invasive technique such as sampling from the lateral saphenous vein.[20] Collect blood into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).

-

Processing: Immediately after collection, centrifuge the blood samples (e.g., at 2,000 x g for 10 minutes at 4°C) to separate the plasma.[26]

-

Storage: Transfer the resulting plasma into clearly labeled cryovials and store at -80°C until bioanalysis.[26]

C. Bioanalytical Methodology

Cinacalcet Quantification (LC-MS/MS)

-

Principle: This method uses liquid chromatography to separate Cinacalcet from plasma matrix components, followed by tandem mass spectrometry for highly selective and sensitive detection.[21] A stable isotope-labeled internal standard (e.g., Cinacalcet-d4) is used to ensure accuracy.[23][27]

-

Sample Preparation: Perform protein precipitation by adding acetonitrile to an aliquot of the plasma sample containing the internal standard.[28] Vortex and centrifuge to pellet the precipitated proteins.

-

Chromatography: Inject the supernatant onto a C18 analytical column. Use a gradient elution with a mobile phase consisting of acetonitrile and water with a modifier like formic acid.[23]

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for Cinacalcet (e.g., m/z 358.2 → 155.2) and the internal standard.[23]

-

Quantification: Construct a calibration curve by analyzing standards of known concentrations. Quantify Cinacalcet in the study samples by comparing the peak area ratio of the analyte to the internal standard against this curve.[21]

Parathyroid Hormone Quantification (ELISA)

-

Principle: A two-site sandwich ELISA is used for the quantitative measurement of intact rat PTH.[24] One antibody captures the PTH molecule, and a second, enzyme-conjugated antibody detects the captured PTH.[5][24]

-

Procedure: Follow the manufacturer's protocol for the selected commercial ELISA kit.[5][24][25][29][30]

-

Pipette standards, controls, and plasma samples into wells of a microtiter plate pre-coated with a capture antibody.

-

Add the HRP-conjugated detection antibody.

-

Incubate for the specified time (e.g., 3 hours at room temperature on a rotator).[5][24]

-

Wash the plate to remove unbound reagents.

-

Add a substrate solution (e.g., TMB), which will develop color in proportion to the amount of bound PTH.

-

Stop the reaction and measure the absorbance at 450 nm using a microplate reader.

-

-

Quantification: Calculate the PTH concentration in the samples by interpolating their absorbance values from a standard curve generated with known PTH concentrations.

Key Considerations and Field Insights

-

Stereoselectivity: Cinacalcet is a racemic mixture. While studies on the differential PK/PD of the individual enantiomers in animals are limited, it is a critical factor to consider, as stereoselective metabolism could lead to different exposure and activity profiles for the R- and S-enantiomers.[28] Specific chiral bioanalytical methods are required to investigate this.[28]

-

Formulation Challenges: Cinacalcet HCl has poor aqueous solubility. Developing a stable and consistent suspension for oral gavage is crucial for obtaining reproducible PK data. The use of suspending agents like HPMC is a common and effective strategy.

-

Translational Relevance: While animal models are invaluable, species differences in metabolism (e.g., CYP enzyme expression and activity) can affect the translation of PK data to humans. The pharmacokinetic profile of Cinacalcet is generally comparable between animal models and humans, supporting its use in preclinical development.[2][11] However, the lower oral bioavailability in rats compared to humans is a key difference to note.[2][8]

Conclusion

The study of rac-Cinacalcet HCl in animal models provides a robust framework for understanding its pharmacokinetic and pharmacodynamic properties. Through carefully designed and executed studies, researchers can elucidate the drug's mechanism of action, define its ADME profile, and establish a clear link between plasma concentration and therapeutic effect. The detailed protocols and comparative data presented in this guide serve as a valuable resource for scientists and drug development professionals, enabling the design of effective preclinical programs that can successfully predict clinical outcomes and support the development of novel therapies for calcium-related disorders.

References

- The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implic

- R

- Pharmacology of Cinacalcet (Sensipar); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube.

- Application Note and Protocol for Cinacalcet Quantific

- Cinacalcet.

- Bioanalytical tandem mass spectrometry method for cinacalcet in human plasma: green assessment with advanced metrics. PubMed.

- An Improved LC-MS/MS Method for Determination of Cinacalcet in Human Plasma and Its Application to the Evaluation of Food Intake Effect on the Pharmacokinetics of Cinacalcet in Healthy Volunteers. PubMed.

- CaSR Activ

- Repurposing calcium-sensing receptor agonist cinacalcet for treatment of CFTR-medi

- Elabscience® Rat I-PTH(Intact Par

- Rat BioActive Intact PTH ELISA Kit. Immutopics.

- Rat Parathyroid hormone (PTH) Elisa Kit. AFG Scientific.

- A Comparative Guide to Bioanalytical Methods for Cinacalcet Quantification Using Cinacalcet-d4 Hydrochloride as an Internal Stan. Benchchem.

- Mechanistic analysis for time-dependent effects of cinacalcet on serum calcium, phosphorus, and parathyroid hormone levels in 5/6 nephrectomized r

- Rat I-PTH(Intact Parathormone) ELISA Kit (E-EL-R0535). Elabscience.

- Preclinical Pharmacodynamics of Cinacalcet: A Technical Guide. Benchchem.

- Cinacalcet HCl prevents development of parathyroid gland hyperplasia and reverses established parathyroid gland hyperplasia in a rodent model of CKD. PubMed Central.

- Clinical Pharmacokinetic and Pharmacodynamic Profile of Cinacalcet Hydrochloride.

- Guidelines on administration of substances and blood collection in R

- Oral cinacalcet administration decreases serum ionized calcium and parathyroid hormone concentr

- Oral cinacalcet administration decreases serum ionized calcium and parathyroid hormone concentrations in healthy dogs.

-

Determination of cinacalcet hydrochloride in human plasma by liquid chromatography-tandem mass spectrometry. Semantic Scholar. [Link]

- The Pharmacokinetics of Cinacalcet are Unaffected Following Consumption of High- and Low-Fat Meals.

- A Multi-Compartment Model Capturing the Pharmacokinetics of the Calcimimetic Cinacalcet. Karger.

- Pharmacokinetics Protocol – Rodents. UNMC.

- Pharmacology Review.

- LC-MS/MS determination of cinacalcet enantiomers in rat plasma on Chirobiotic V column in polar ionic mode: application to a pharmacokinetic study. PubMed.

- Murine Pharmacokinetic Studies. Bio-protocol.

- A good practice guide to the administration of substances and removal of blood, including routes and volumes.

- Clinical pharmacokinetic and pharmacodynamic profile of cinacalcet hydrochloride. PubMed.

- Guidelines on Blood Collection. Animal Care & Use Program.

- Metabolism and disposition of calcimimetic agent cinacalcet HCL in humans and animal models.

Sources

- 1. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. scbt.com [scbt.com]

- 5. sceti.co.jp [sceti.co.jp]

- 6. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JCI Insight - Repurposing calcium-sensing receptor agonist cinacalcet for treatment of CFTR-mediated secretory diarrheas [insight.jci.org]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Multi-Compartment Model Capturing the Pharmacokinetics of the Calcimimetic Cinacalcet | Cell Physiol Biochem [cellphysiolbiochem.com]

- 11. Clinical pharmacokinetic and pharmacodynamic profile of cinacalcet hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Mechanistic analysis for time-dependent effects of cinacalcet on serum calcium, phosphorus, and parathyroid hormone levels in 5/6 nephrectomized rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Oral cinacalcet administration decreases serum ionized calcium and parathyroid hormone concentrations in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Cinacalcet HCl prevents development of parathyroid gland hyperplasia and reverses established parathyroid gland hyperplasia in a rodent model of CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 17. research.unsw.edu.au [research.unsw.edu.au]

- 18. bio-protocol.org [bio-protocol.org]

- 19. lar.fsu.edu [lar.fsu.edu]

- 20. az.research.umich.edu [az.research.umich.edu]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Bioanalytical tandem mass spectrometry method for cinacalcet in human plasma: green assessment with advanced metrics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. An improved LC-MS/MS method for determination of cinacalcet in human plasma and its application to the evaluation of food intake effect on the pharmacokinetics of cinacalcet in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. sceti.co.jp [sceti.co.jp]

- 25. Rat Parathyroid hormone (PTH) Elisa Kit – AFG Scientific [afgsci.com]

- 26. unmc.edu [unmc.edu]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. LC-MS/MS determination of cinacalcet enantiomers in rat plasma on Chirobiotic V column in polar ionic mode: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. file.elabscience.com [file.elabscience.com]

- 30. Rat I-PTH(Intact Parathormone) ELISA Kit - Elabscience® [elabscience.com]

A Researcher's Guide to Cinacalcet HCl: Navigating Solubility and Stability

An In-depth Technical Guide for Drug Development Professionals

Abstract

Cinacalcet Hydrochloride (HCl), a calcimimetic agent vital for the management of hyperparathyroidism, presents distinct challenges and opportunities in formulation development due to its specific physicochemical properties. As a compound that is freely soluble in organic solvents like methanol and ethanol but only slightly soluble in water, understanding its behavior in various solvent systems is paramount for creating bioavailable and stable dosage forms. This guide provides a comprehensive analysis of the solubility and stability of Cinacalcet HCl, offering field-proven insights and detailed experimental protocols. We will explore its solubility profile across a range of solvents, delve into its stability under various stress conditions, and present validated analytical methodologies for its accurate quantification. This document is intended to serve as a critical resource for researchers, scientists, and formulation experts working to optimize Cinacalcet-based therapeutics.

Introduction to Cinacalcet HCl: Physicochemical Profile

Cinacalcet HCl is the hydrochloride salt of (R)-N-[1-(1-naphthyl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine.[1][2] It functions by allosterically modulating the calcium-sensing receptor (CaSR) on the parathyroid gland, thereby increasing its sensitivity to extracellular calcium.[3][4] This action leads to a reduction in the secretion of parathyroid hormone (PTH), which is crucial for patients with chronic kidney disease (CKD) on dialysis and those with parathyroid carcinoma.[3][5]

The molecule's structure, featuring a chiral center, a hydrophobic naphthyl group, and a trifluoromethylphenyl moiety, dictates its solubility and stability characteristics.[6] It is a white to off-white, non-hygroscopic crystalline powder.[7] A foundational understanding of its core physicochemical properties is essential before undertaking any formulation or analytical work.

Table 1: Key Physicochemical Properties of Cinacalcet HCl

| Property | Value / Description | Significance |

| Molecular Formula | C22H22F3N∙HCl[2] | Defines the molecular weight and elemental composition. |

| Molecular Weight | 393.9 g/mol (HCl Salt)[2][6] | Critical for all molarity-based calculations and stoichiometric considerations. |

| Appearance | White to off-white crystalline solid[2][7] | Basic quality control parameter. |

| pKa | 8.4 (Estimated)[8] | Indicates it is a weak base. The solubility will be highly pH-dependent, increasing significantly in acidic environments where the amine group is protonated. |

| logP | 6.5[8] | High lipophilicity suggests poor aqueous solubility and a potential for membrane permeation. |

| Form | Can exist in crystalline and amorphous forms.[7] The R-enantiomer is the pharmacologically active form.[2][6] | The solid-state form can impact solubility, dissolution rate, and stability. |

Solubility Profile of Cinacalcet HCl

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent bioavailability. Cinacalcet HCl's profile is characteristic of a lipophilic, weakly basic compound.

Aqueous and pH-Dependent Solubility

Cinacalcet HCl is described as slightly soluble in water .[2][6] This limited aqueous solubility is a primary challenge in formulation. However, due to its basic nature (pKa ≈ 8.4), its solubility is strongly influenced by pH. In acidic environments, such as the stomach or in acidic dissolution media (e.g., 0.05N HCl), the amine nitrogen becomes protonated, leading to significantly enhanced solubility.[8][9] As the pH increases towards and above the pKa, the molecule deprotonates to its less soluble free base form.

Solubility in Organic and Non-Volatile Solvents

In contrast to its limited aqueous solubility, Cinacalcet HCl exhibits high solubility in a variety of organic solvents. This property is crucial for manufacturing processes, analytical sample preparation, and the development of lipid-based or non-aqueous formulations.

One study investigated the saturation solubility in non-volatile liquid vehicles, finding the highest solubility in Tween 80 (62.3 mg/mL) and Labrasol (43.1 mg/mL).[10] These solvents are often used in self-emulsifying drug delivery systems (SEDDS) to enhance the oral bioavailability of poorly soluble drugs.[10]

Table 2: Solubility of Cinacalcet HCl in Various Solvents

| Solvent | Solubility Description | Approximate Quantitative Value (if available) | Reference |

| Water | Slightly soluble | 9.2 x 10⁻² mg/L (Estimated for free base) | [2][8] |

| Methanol | Freely soluble / Soluble | ~30 mg/mL | [5][7][11][12] |

| Ethanol (95%) | Freely soluble / Soluble | ~30 mg/mL | [2][7][11][12] |

| Dimethyl Sulfoxide (DMSO) | Freely soluble | ~30 mg/mL | [11][12] |

| Dimethylformamide (DMF) | Freely soluble | Not specified | [11] |

| Dichloromethane | Freely soluble | Not specified | [11] |

| Chloroform | Soluble | Not specified | [11] |

| Acetonitrile | Soluble | Not specified | |

| 0.01N HCl | Soluble | Not specified | [13] |

| Tween 80 | High Solubility | 62.3 mg/mL | [10] |

| Labrasol | High Solubility | 43.1 mg/mL | [10] |

| Ethanol:PBS (pH 7.2) (1:2) | Sparingly Soluble | ~0.3 mg/mL | [12] |

Note: "Freely soluble" generally implies >100 mg/mL, while "Soluble" is typically 10-100 mg/mL, and "Slightly soluble" is 0.1-1 mg/mL. Exact values can vary with temperature and experimental conditions.

Stability Profile and Degradation Pathways

Ensuring the stability of Cinacalcet HCl in both solid and solution states is critical for maintaining its potency and safety. Stability studies, particularly forced degradation, are essential to identify potential degradation products and establish a stability-indicating analytical method.

Solid-State Stability

Cinacalcet HCl as a drug substance is generally stable.[7] Stability data for the active substance stored at 25°C/65% RH for 60 months and under accelerated conditions at 40°C/75% RH for 6 months showed no significant changes.[7] Photostability studies on the finished product also showed it to be stable when exposed to light.[7]

Solution-State Stability (Forced Degradation)

Forced degradation studies are a cornerstone of drug development, mandated by ICH guidelines to understand how a drug behaves under stress. For Cinacalcet HCl, these studies reveal specific vulnerabilities.

-

Oxidative Degradation : Cinacalcet HCl is susceptible to oxidative stress. Studies show significant degradation when exposed to hydrogen peroxide (e.g., 3% or 10% H₂O₂).[1][14][15] One study noted that after 3 days in 2.4% H₂O₂, only 7% of the initial concentration remained.[14] This is a key consideration for formulation, indicating the potential need for antioxidants or packaging that limits oxygen exposure.

-

Acid and Base Hydrolysis : The molecule shows some degradation under both acidic (e.g., 1M HCl) and basic (e.g., 0.5M or 1M NaOH) conditions, particularly when refluxed for several hours.[1][16] Degradation of 4.6% in acidic and 6.2% in basic conditions has been reported.[1]

-

Thermal and Photolytic Stability : Cinacalcet HCl is relatively stable under thermal and photolytic stress.[1][14][16] Studies exposing the drug to high heat (e.g., 80°C or 105°C) or UV/sunlight showed minimal to no degradation.[1][14][15][16]

The ability to resolve the parent drug peak from any degradants is the definition of a stability-indicating method, which is crucial for accurate shelf-life determination.[15][17]

Experimental Protocols and Methodologies

The trustworthiness of solubility and stability data hinges on robust and well-described experimental protocols.

Protocol: Shake-Flask Method for Solubility Determination

This is the gold-standard method for determining equilibrium solubility.

Objective : To determine the saturation solubility of Cinacalcet HCl in a specific solvent.

Materials :

-

Cinacalcet HCl API

-

Selected solvent (e.g., Water, Phosphate Buffer pH 6.8, Methanol)

-

Volumetric flasks, screw-capped vials

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Validated analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure :

-

Preparation : Add an excess amount of Cinacalcet HCl to a series of vials containing a known volume of the test solvent. The excess solid should be clearly visible.

-

Equilibration : Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : After shaking, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

-

Sample Collection : Carefully withdraw an aliquot from the clear supernatant.

-

Filtration : Immediately filter the aliquot through a syringe filter to remove any remaining particulates.

-

Dilution : Dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.

-

Quantification : Analyze the diluted sample using a validated HPLC or UV method to determine the concentration of dissolved Cinacalcet HCl.

Causality : Using an excess of the solid ensures that the solution becomes saturated. The extended shaking period allows the system to reach thermodynamic equilibrium. Centrifugation and filtration are critical steps to prevent undissolved solid particles from artificially inflating the measured concentration.

Protocol: Stability-Indicating HPLC Method

This protocol outlines a typical reversed-phase HPLC (RP-HPLC) method for quantifying Cinacalcet HCl and separating it from degradation products.

Objective : To develop and validate an HPLC method capable of accurately assaying Cinacalcet HCl in the presence of its impurities and degradation products.

Instrumentation :

Chromatographic Conditions (Example) :

-

Column : X-Terra Symmetry C18 (4.6 x 150mm; 5 µm) or equivalent.[17][18]

-

Mobile Phase : Phosphate buffer: Acetonitrile (40:60 v/v), with the buffer pH adjusted to 3.0 using orthophosphoric acid.[17][18]

-

Flow Rate : 0.9 mL/min.[17]

-

Detection Wavelength : 282 nm.[17]

-

Injection Volume : 10-20 µL.

-

Column Temperature : Ambient or controlled (e.g., 30°C).[9]

Procedure :

-

Standard Preparation : Accurately weigh and dissolve Cinacalcet HCl reference standard in the mobile phase to prepare a stock solution (e.g., 100 µg/mL).[18]

-

Sample Preparation (for Assay) : Accurately weigh and dissolve the sample (bulk drug or formulation) in the mobile phase to achieve a similar target concentration as the standard.[17]

-

Sample Preparation (for Stability) : Subject the drug to forced degradation as described in Section 3.2. Neutralize (if necessary) and dilute the stressed samples with the mobile phase to the target concentration.

-

Analysis : Inject the standard and sample preparations into the HPLC system.

-

System Suitability : Before analysis, inject the standard solution multiple times (e.g., n=6) to verify system performance. Parameters like theoretical plates, tailing factor, and %RSD of peak areas must meet predefined criteria (e.g., %RSD < 2.0%).[17]

-

Data Evaluation : For stability samples, examine the chromatograms for new peaks (degradants). The method is considered stability-indicating if the degradant peaks are well-resolved from the main Cinacalcet HCl peak.[15][17]

Expertise : The choice of a C18 column is based on the hydrophobic nature of Cinacalcet. The acidic mobile phase (pH 3.0) ensures the amine group is protonated, leading to good peak shape and retention on the reversed-phase column. A PDA detector is highly recommended for stability studies as it can assess peak purity, ensuring that the main drug peak is not co-eluting with a degradant.[1][19]

Data Visualization and Workflows

Visualizing experimental processes enhances reproducibility and understanding.

Workflow for Solubility Determination

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Workflow for Forced Degradation Study

Caption: Parallel workflow for conducting a comprehensive forced degradation study.

Conclusion and Formulation Implications

The data and protocols presented herein underscore a critical narrative for the formulation scientist: Cinacalcet HCl is a lipophilic, weakly basic compound with limited aqueous solubility but good stability under most conditions except oxidation.

-

Oral Bioavailability Enhancement : The poor aqueous solubility is a major hurdle for oral absorption. Strategies like salt formation (already utilized as HCl), pH modulation in microenvironments, and the use of solubilizing excipients are viable. The high solubility in lipids and surfactants like Tween 80 strongly supports the development of lipid-based formulations such as SEDDS to improve dissolution and bioavailability.[10]

-

Stability Considerations : The primary stability concern is oxidation.[1][14][15] This necessitates careful selection of excipients to ensure compatibility and may require the inclusion of antioxidants in the formulation. Packaging choices, such as nitrogen blanketing or inclusion of oxygen scavengers, should also be considered to ensure long-term stability.

-

Analytical Control : A robust, specific, and stability-indicating HPLC method is not merely a quality control tool but a fundamental component of the development process. It is essential for accurately assessing solubility, guiding formulation stability trials, and ensuring the safety and efficacy of the final drug product.

By leveraging a deep understanding of Cinacalcet HCl's intrinsic properties, researchers can systematically overcome its formulation challenges, paving the way for the development of robust, stable, and effective therapeutic products.

References

- Development and Validation of Stability Indicative Analysis for Cinacalcet Hydrochloride and Stress Study. (n.d.). International Journal of Pharmacy and Technology.

- coated tablets (cinacalcet hydrochloride) NL/H/4342/001-003/DC Date. (2020). Geneesmiddeleninformatiebank.

- Cinacalcet Tablets 30 mg, 60 mg, 90 mg Cinacalcet (as Cinacalcet Hydrochloride) Calcimimetic agent. (2022). Source Document.

- Stability Indicative Assay Development and Validation of Cinacalcet HCl. (n.d.). International Journal of Pharmaceutical Research & Allied Sciences.

-

Sensipar™ (cinacalcet HCl) Tablets. (n.d.). accessdata.fda.gov. Retrieved from [Link]

- PrM-CINACALCET. (n.d.). Source Document.

- Analytical Profile of Cinacalcet Hydrochloride: A Review. (n.d.). PharmaInfo.

-

Sensipar (cinacalcet) Tablets. (n.d.). accessdata.fda.gov. Retrieved from [Link]

-

Cinacalcet. (n.d.). PubChem. Retrieved from [Link]

- Development and Validation of Stability Indicating RP- HPLC Method for the Estimation of Cinacalcet Hydrochloride in Bulk and Th. (2020). International Journal of Pharmaceutical Research.

- Analytical profile of Cinacalcet Tablet. (n.d.).

- Manjula, A., Deepthi, G. C., & Vijayaraj, S. (2012). Spectrophotometric determination of cinacalcet hydrochloride in bulk.

- Cinacalcet (hydrochloride)

-

Cinacalcet Hydrochloride. (2017). PubMed. Retrieved from [Link]

- High-Performance Liquid Chromatography (HPLC) Analysis of Cinacalcet: Application Notes and Protocols. (n.d.). Benchchem.

- Analytical Quality by Design Based Systematic Development and Optimization of a Sensitive Bioanalytical Method for Estimation Cinacalcet HCl in Rabbit Serum. (n.d.).

- Development and Validation of Stability Indicating RP- HPLC Method for the Estimation of Cinacalcet Hydrochloride in Bulk and Their Formulations. (2020).

-

Saturation solubility of cinacalcet HCl in non-volatile solvents. Data... (n.d.). ResearchGate. Retrieved from [Link]

-

Cinacalcet Hydrochloride | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Cinacalcet Hydrochloride. (n.d.). PubChem. Retrieved from [Link]

- Stability of extemporaneously prepared cinacalcet oral suspensions. (2018).

- Lyophilized NLC of Cinacalcet HCl: Physics of Tablet Compression and Biopharmaceutical Characteriz

- Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Impurities in Cinacalcet Hydrochloride API and its Formulation. (n.d.).

- European Journal of Biomedical and Pharmaceutical Sciences. (n.d.). EJBPS.

-

Summary of Forced Degradation of Cinacalcet Hydrochloride under... (n.d.). ResearchGate. Retrieved from [Link]

-

Cinacalcet Monograph for Professionals. (2025). Drugs.com. Retrieved from [Link]

Sources

- 1. bhu.ac.in [bhu.ac.in]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Cinacalcet Hydrochloride | C22H23ClF3N | CID 156418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cinacalcet Monograph for Professionals - Drugs.com [drugs.com]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 8. Cinacalcet | C22H22F3N | CID 156419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. giwmscdntwo.gov.np [giwmscdntwo.gov.np]

- 10. researchgate.net [researchgate.net]

- 11. pdf.hres.ca [pdf.hres.ca]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. scispace.com [scispace.com]

- 14. fisherpub.sjf.edu [fisherpub.sjf.edu]

- 15. Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Impurities in Cinacalcet Hydrochloride API and its Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. biointerfaceresearch.com [biointerfaceresearch.com]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to the Crystal Structure Analysis of Racemic Cinacalcet Hydrochloride

Abstract: This technical guide provides a comprehensive framework for the solid-state characterization of racemic Cinacalcet hydrochloride. As a critical calcimimetic agent, the physicochemical properties of Cinacalcet are intrinsically linked to its crystalline form, influencing everything from manufacturing consistency to therapeutic efficacy. This document moves beyond standard protocols to deliver field-proven insights into the causality behind experimental choices, focusing on the unique challenges presented by a racemic compound. We will detail the methodologies for sample preparation, X-ray diffraction analysis, and data interpretation, grounded in the principles of scientific integrity and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust, self-validating system for the crystallographic analysis of this important active pharmaceutical ingredient (API).

Introduction: The Criticality of Solid-Form Analysis in Cinacalcet Hydrochloride